2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806669
InChI: InChI=1S/C29H25N3O3S/c1-19-9-12-22(13-10-19)31-28(33)18-36-29-24(17-30)23(16-25(32-29)20-7-5-4-6-8-20)21-11-14-26(34-2)27(15-21)35-3/h4-16H,18H2,1-3H3,(H,31,33)
SMILES:
Molecular Formula: C29H25N3O3S
Molecular Weight: 495.6 g/mol

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

CAS No.:

Cat. No.: VC15806669

Molecular Formula: C29H25N3O3S

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide -

Specification

Molecular Formula C29H25N3O3S
Molecular Weight 495.6 g/mol
IUPAC Name 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C29H25N3O3S/c1-19-9-12-22(13-10-19)31-28(33)18-36-29-24(17-30)23(16-25(32-29)20-7-5-4-6-8-20)21-11-14-26(34-2)27(15-21)35-3/h4-16H,18H2,1-3H3,(H,31,33)
Standard InChI Key AWODMPQVZUOSDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N

Introduction

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to a class of molecules characterized by a pyridine core substituted with diverse functional groups, including cyano, dimethoxyphenyl, and thioacetamide moieties. This compound has garnered interest for its potential biological activities, including anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, starting with the functionalization of a pyridine ring followed by thioetherification and acetamide formation. Key steps include:

  • Pyridine Functionalization: Introduction of cyano and phenyl groups at specific positions on the pyridine core.

  • Thioetherification: Reaction with thiol derivatives to form the sulfanyl linkage.

  • Acetamide Formation: Coupling with p-toluidine derivatives to yield the final product.

The compound's structure is confirmed using advanced analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Identifies specific hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Detects functional groups such as cyano and amide.

Anti-inflammatory Potential

Docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. The presence of the cyano and thioacetamide groups enhances its binding affinity to the active site of 5-LOX .

Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Key Functional GroupsBiological Activity
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide511.6Cyano, Dimethoxyphenyl, ThioamideAnti-inflammatory, Anticancer (potential)
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 549.6Cyano, TrifluoromethylAnticancer
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide 318.5ThiadiazoleAntiplatelet

Applications and Future Directions

  • Drug Development:

    • The compound's structural features make it a candidate for further optimization as an anti-inflammatory or anticancer agent.

    • Modifications to improve solubility or bioavailability could enhance its therapeutic potential.

  • Molecular Docking Studies:

    • Further computational studies are needed to predict binding affinities with other biological targets.

  • In Vivo Testing:

    • Preclinical trials should evaluate its pharmacokinetics and toxicity profiles.

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